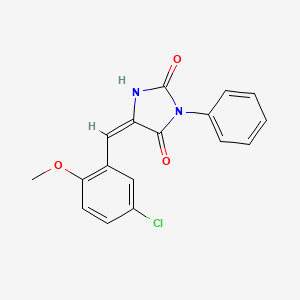![molecular formula C16H16N2O3 B5758291 N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide, also known as NAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 308.35 g/mol. NAPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The exact mechanism of action of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide is not fully understood. However, it has been proposed that N-[2-(acetylamino)phenyl]-2-phenoxyacetamide inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This inhibition results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has also been found to reduce the production of reactive oxygen species and inhibit the activity of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer.
实验室实验的优点和局限性
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has several advantages as a research compound. It is readily available and relatively inexpensive. It has also been extensively studied and has a well-established safety profile. However, N-[2-(acetylamino)phenyl]-2-phenoxyacetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several areas of future research that could be explored with N-[2-(acetylamino)phenyl]-2-phenoxyacetamide. One potential area of study is the development of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antitumor effects of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide. Additionally, further studies could be conducted to optimize the synthesis and purification of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide for use in experimental settings.
合成方法
The synthesis of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide involves the reaction between 2-phenoxyacetic acid and 2-aminobenzamide in the presence of acetic anhydride. This reaction results in the formation of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide along with acetic acid as a byproduct. The purity and yield of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide can be improved by recrystallization and other purification techniques.
科学研究应用
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-14-9-5-6-10-15(14)18-16(20)11-21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCJIQJAUDRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)








![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)